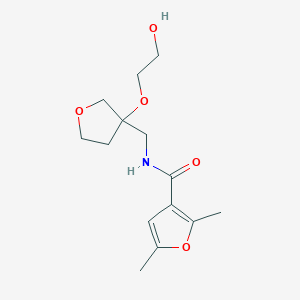

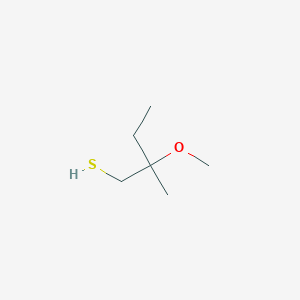

![molecular formula C22H20FN3O4S2 B2549404 N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-83-1](/img/structure/B2549404.png)

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry due to their ability to inhibit enzymes like carbonic anhydrase.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of the compound , the synthesis could potentially involve the formation of a dihydropyrazol ring followed by the introduction of a benzenesulfonamide moiety. A related synthesis pathway is described in paper , where a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. The introduction of substituents such as fluorine is also mentioned, which is relevant to the 4-fluorophenyl group present in the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group (S=O) and the amine group (NH2). The orientation of these groups and their substituents can significantly influence the compound's biological activity. For instance, in a related compound, N-(3,4-Dimethylphenyl)methanesulfonamide, the amide hydrogen is positioned on one side of the benzene ring, making it available for receptor interaction . This orientation and the potential for hydrogen bonding play a crucial role in the biological activity of sulfonamides.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including hydrogen bonding, due to the presence of the amide hydrogen. This hydrogen bonding can lead to the formation of supramolecular structures, as seen in the compounds described in paper . The reactivity of the sulfonamide group also allows for further chemical modifications, which can be exploited to synthesize derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-fluorophenyl group can affect these properties by altering the compound's polarity and intermolecular interactions. The bioactivity studies mentioned in paper highlight the importance of these properties in relation to the compound's cytotoxicity and enzyme inhibition potential.

Scientific Research Applications

Molecular and Supramolecular Structures

The study of derivatives of methane-, benzene-, and toluenesulfonamide reveals their potential as ligands for metal coordination due to their unique molecular and supramolecular structures. These compounds exhibit distinct conformational angles and hydrogen bonding patterns that could be relevant for the development of new materials and catalysts. The variations in their structure, such as the torsion angles and the way hydrogen bonds contribute to supramolecular layering, offer insights into designing compounds with specific properties (Jacobs et al., 2013).

Nucleophilic Fluoromethylation

An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides showcases the versatility of alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent. This process enables the stereospecific synthesis of alpha-fluorovinyl compounds, such as alpha-fluorostyrylsulfones, demonstrating the compound's utility in synthetic organic chemistry and the potential for creating novel fluorinated materials or pharmaceuticals (Prakash et al., 2009).

Synthesis and Bioactivity Studies

A series of new sulfonamides synthesized from substituted benzaldehydes shows significant potential as carbonic anhydrase inhibitors. Their cytotoxicity and tumor specificity, particularly of derivatives with certain substituents, highlight their relevance in medicinal chemistry for the development of new anticancer agents. This research underscores the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives (Gul et al., 2016).

Polymorphism of Aromatic Sulfonamides

The effect of fluorine groups on the polymorphism of aromatic sulfonamides has been studied, with findings indicating that fluorine substitution leads to the formation of polymorphs or pseudopolymorphs. This research has implications for the pharmaceutical industry, where polymorphism can significantly affect the solubility, stability, and bioavailability of drugs. Understanding how fluorine affects the crystal structure of these compounds could lead to the development of better drug formulations (Terada et al., 2012).

properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)26(24-21)32(29,30)20-5-3-2-4-6-20/h2-14,22,25H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFBWYQJIRHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B2549338.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)